molecular formula C7H5Br2NO2 B1278888 2-Bromo-1-(bromomethyl)-3-nitrobenzene CAS No. 82617-49-0

2-Bromo-1-(bromomethyl)-3-nitrobenzene

Cat. No.: B1278888
CAS No.: 82617-49-0
M. Wt: 294.93 g/mol
InChI Key: IMFSHMCSISIQIN-UHFFFAOYSA-N
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Description

2-Bromo-1-(bromomethyl)-3-nitrobenzene is an organic compound with the molecular formula C7H5Br2NO2 It is a derivative of benzene, where the benzene ring is substituted with bromine atoms at the second and bromomethyl group at the first position, and a nitro group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(bromomethyl)-3-nitrobenzene typically involves the bromination of 3-nitrotoluene. The process can be carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction proceeds through the formation of a bromonium ion intermediate, which then reacts with the benzene ring to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Oxidation: Potassium permanganate in acidic or neutral medium.

Major Products Formed:

    Substitution: Formation of 2-hydroxy-1-(hydroxymethyl)-3-nitrobenzene or 2-amino-1-(aminomethyl)-3-nitrobenzene.

    Reduction: Formation of 2-Bromo-1-(bromomethyl)-3-aminobenzene.

    Oxidation: Formation of 2-Bromo-1-(carboxymethyl)-3-nitrobenzene.

Scientific Research Applications

2-Bromo-1-(bromomethyl)-3-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its bromine and nitro substituents make it a versatile building block for various chemical reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated aromatic compounds.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those that require brominated aromatic intermediates.

    Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(bromomethyl)-3-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the nitro group on the benzene ring influence the electron density, making certain positions on the ring more susceptible to attack by nucleophiles. The compound can also act as an electrophile in reactions where the bromomethyl group is involved.

Molecular Targets and Pathways:

    Nucleophilic Attack: The bromine atoms can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds.

    Electrophilic Attack: The nitro group can undergo reduction, affecting the overall reactivity of the compound.

Comparison with Similar Compounds

  • 2-Bromo-1-(bromomethyl)-4-nitrobenzene
  • 2-Bromo-1-(bromomethyl)-5-nitrobenzene
  • 2-Bromo-1-(bromomethyl)-6-nitrobenzene

Comparison: 2-Bromo-1-(bromomethyl)-3-nitrobenzene is unique due to the position of the nitro group on the benzene ring. This positioning affects the compound’s reactivity and the types of reactions it can undergo. For example, the nitro group at the third position makes the compound more reactive towards nucleophilic substitution compared to its isomers with the nitro group at other positions.

Properties

IUPAC Name

2-bromo-1-(bromomethyl)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c8-4-5-2-1-3-6(7(5)9)10(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFSHMCSISIQIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454015
Record name 2-bromo-1-bromomethyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82617-49-0
Record name 2-bromo-1-bromomethyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of 1-bromo-2-methyl-6-nitrobenzene (16.2 g, 0.075 mole) in 200 ml of carbon tetrachloride was irradiated and heated at reflux with a 250 watt brooder lamp. N-bromosuccinimide (13.5 g, 0.075 mole) was added to the refluxing reaction mixture, and the mixture was stirred for approximately 23 hours. The mixture was cooled, filtered, and washed with two 200 ml portions of saturated aqueous sodium chloride solution. The organic phase was passed through phase separation filter paper. The filtrate was evaporated under reduced pressure to give 2-bromo-1-bromomethyl-3-nitrobenzene (20 g).
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step Two

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